

Me-Tet-PEG4-NHBoc molecular weight and formula

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Compound of Interest

Compound Name: Me-Tet-PEG4-NHBoc

Cat. No.: B15138036

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In-Depth Technical Guide to Me-Tet-PEG4-NHBoc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of **Me-Tet-PEG4-NHBoc**, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Molecular Attributes

Me-Tet-PEG4-NHBoc is a specialized chemical linker that features a methyl-tetrazine moiety, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. This combination of functional groups makes it a versatile tool for covalently linking molecules, particularly in the construction of ADCs. The PEG spacer enhances solubility and reduces aggregation, while the tetrazine and protected amine groups allow for specific, controlled conjugation reactions.

Property	Value	Source
Molecular Formula	C26H40N6O7	[1]
Molecular Weight	548.64 g/mol	[1]
CAS Number	2143955-71-7	[1]

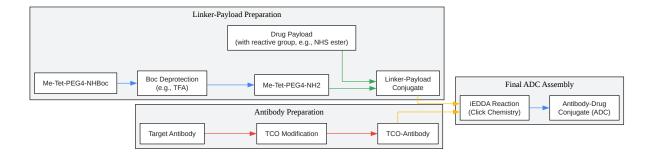


Mechanism of Action: Inverse Electron Demand Diels-Alder Reaction

The primary utility of **Me-Tet-PEG4-NHBoc** lies in its ability to participate in an inverse electron demand Diels-Alder (iEDDA) reaction.[2] This is a type of "click chemistry" reaction that is highly efficient and specific. The electron-deficient tetrazine ring on the linker rapidly and selectively reacts with a strained alkene, most commonly a trans-cyclooctene (TCO) group, which can be engineered onto a target molecule such as an antibody. This reaction proceeds quickly under mild, biocompatible conditions without the need for a catalyst.[2]

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates a typical workflow for the creation of an antibody-drug conjugate using **Me-Tet-PEG4-NHBoc**. The process involves the initial preparation of the linker and payload, followed by the conjugation to a TCO-modified antibody.



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ADC Conjugation Workflow

Experimental Protocols

Foundational & Exploratory





While a specific, detailed protocol for **Me-Tet-PEG4-NHBoc** is not readily available in the public domain, the following represents a generalized procedure for the conjugation of a tetrazine-linker to a TCO-modified antibody based on established iEDDA reaction principles. Researchers should optimize these conditions for their specific antibody and payload.

- 1. Deprotection of **Me-Tet-PEG4-NHBoc** (if conjugating to a payload first):
- Dissolve **Me-Tet-PEG4-NHBoc** in a suitable solvent (e.g., dichloromethane).
- Add an excess of trifluoroacetic acid (TFA) to the solution.
- Stir the reaction at room temperature for 1-2 hours.
- Remove the solvent and TFA under reduced pressure to obtain the deprotected Me-Tet-PEG4-NH2 linker.
- Confirm deprotection via mass spectrometry.
- 2. Conjugation of Deprotected Linker to a Payload (e.g., with an NHS ester):
- Dissolve the deprotected linker and the NHS-ester functionalized payload in an appropriate anhydrous solvent (e.g., DMF or DMSO) containing a non-nucleophilic base such as diisopropylethylamine (DIPEA).
- Allow the reaction to proceed at room temperature for 2-4 hours or overnight.
- Monitor the reaction progress by LC-MS.
- Purify the linker-payload conjugate using an appropriate chromatographic method (e.g., HPLC).
- 3. iEDDA Reaction with TCO-Modified Antibody:
- Prepare the TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
- Dissolve the tetrazine-functionalized payload in a biocompatible solvent (e.g., DMSO).



- Add a molar excess of the tetrazine-payload to the antibody solution. The exact molar ratio should be optimized.
- Incubate the reaction at room temperature or 37°C for 1-4 hours.
- The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or SDS-PAGE.
- Remove the excess, unreacted linker-payload using a desalting column or size-exclusion chromatography.
- Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using methods like UV-Vis spectroscopy, mass spectrometry, or HIC.

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References

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